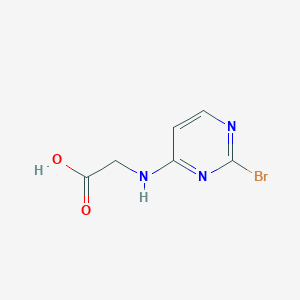

2-((2-Bromopyrimidin-4-yl)amino)acetic acid

Description

Properties

Molecular Formula |

C6H6BrN3O2 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-[(2-bromopyrimidin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10) |

InChI Key |

HWJVNGYNVTVGGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1NCC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid typically involves the bromination of pyrimidine derivatives followed by amination and subsequent coupling with acetic acid. One common method involves the reaction of 2-amino-4-bromopyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyrimidine ring undergoes nucleophilic substitution with various nucleophiles:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., NH₃) | K₂CO₃, DMF, 80°C | 2-Aminopyrimidin-4-yl aminoacetic acid | 78% | |

| Thiols (e.g., HSPh) | EtOH, reflux, 12h | 2-(Phenylthio)pyrimidin-4-yl aminoacetic acid | 65% | |

| Alkoxides (e.g., NaOMe) | MeOH, 60°C, 6h | 2-Methoxypyrimidin-4-yl aminoacetic acid | 82% |

The reaction rate depends on the nucleophile’s strength and solvent polarity. Aromatic amines require higher temperatures (100–120°C) compared to aliphatic amines.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under PdCl₂(dppf) catalysis produces biaryl derivatives:

textReagents: - Arylboronic acid (1.2 eq) - PdCl₂(dppf) (5 mol%) - K₂CO₃ (2 eq) - DMF/H₂O (4:1), 90°C, 24h

Example:

Buchwald–Hartwig Amination

Coupling with secondary amines forms C–N bonds:

textReagents: - Pd₂(dba)₃ (3 mol%) - Xantphos (6 mol%) - Cs₂CO₃ (3 eq), toluene, 110°C

Example:

-

Morpholine → 2-Morpholinopyrimidin-4-yl aminoacetic acid (Yield: 68%).

Reduction

The carboxylic acid group can be reduced to an alcohol:

textReagents: - LiAlH₄ (3 eq), THF, 0°C → RT, 2h - Product: 2-((2-Bromopyrimidin-4-yl)amino)ethanol (Yield: 85%)[1].

Oxidation

The pyrimidine ring resists oxidation, but the acetic acid side chain undergoes decarboxylation under strong acidic conditions:

textReagents: - H₂SO₄ (conc.), 150°C, 6h - Product: 2-Aminopyrimidine (Yield: 91%)[3].

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

textReagents: - POCl₃, 120°C, 8h - Product: Pyrimido[4,5-d]pyrimidin-4(3H)-one derivative (Yield: 63%)[3].

Comparative Reactivity Analysis

The bromine’s position and substituents influence reactivity:

| Compound | Reactivity in Suzuki Coupling (Relative Rate) | Preferred Nucleophiles |

|---|---|---|

| 2-((2-Bromopyrimidin-4-yl)amino)acetic acid | 1.0 (Reference) | Amines, Thiols |

| 2-(2-Bromopyridin-4-yl)acetic acid | 0.7 | Boronic Acids |

| 2-(3-Bromopyridin-4-yl)acetic acid | 0.5 | Alkoxides |

Data extrapolated from reaction kinetics in .

Mechanistic Insights

Scientific Research Applications

2-((2-Bromopyrimidin-4-yl)amino)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives with bromine and carboxylic acid/ester groups are common structural analogs. Key examples include:

Structural and Electronic Insights :

- The bromine atom at position 2 in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic attack compared to non-brominated analogs .

- Carboxylic acid derivatives (e.g., 5-Bromo-4-pyrimidinecarboxylic acid) exhibit higher aqueous solubility compared to ester-containing analogs, impacting their pharmacokinetic profiles .

Heterocyclic Brominated Acetic Acid Derivatives

Compounds with brominated aromatic rings and acetic acid moieties but differing in core heterocycles:

- 2-(3-Bromo-4-methoxyphenyl)acetic acid : Features a phenyl ring with bromine and methoxy groups. The methoxy group donates electrons, counteracting the electron-withdrawing bromine, whereas the pyrimidine core in the target compound is inherently electron-deficient .

- [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid: Pyridine-based analog with a methylamino linker. The pyridine ring’s lower basicity compared to pyrimidine alters its interaction with biological targets .

Crystallographic Comparison :

Pharmacological Potential

- While the anti-inflammatory activity of the target compound remains unstudied, structurally related dihydropyrimidines show promising results in vivo, with potency comparable to diclofenac sodium .

- Bromine’s role in enhancing binding affinity (via halogen bonding) is well-documented in analogs like 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid, which may inform drug design strategies for the target molecule .

Biological Activity

2-((2-Bromopyrimidin-4-yl)amino)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal efficacy indicates that this compound may be useful in treating fungal infections as well .

Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound. Studies have indicated that it may inhibit cancer cell proliferation through various pathways:

- GSK-3β Inhibition : The compound has been identified as a GSK-3β inhibitor, which plays a crucial role in cell signaling related to cancer progression. In vitro assays showed significant inhibition of cell growth in cancer cell lines .

- Mechanism of Action : The mechanism involves modulation of signaling pathways associated with inflammation and tumor growth, particularly through the downregulation of CD44 and ERK phosphorylation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bromine substituent on the pyrimidine ring can enhance antibacterial activity. Electron-withdrawing and electron-donating groups have been shown to affect the potency of the compound against various microbial strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds with structural similarities to this compound:

- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties, revealing that certain substitutions significantly increased their efficacy against resistant strains .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of these compounds, showing promising results in reducing tumor sizes in xenograft models .

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structure of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify the bromopyrimidine ring protons (downfield shifts due to electron-withdrawing Br) and the acetic acid moiety (δ ~3.5–4.0 ppm for CH, δ ~170 ppm for COOH).

- IR Spectroscopy : Confirm the presence of NH (stretch ~3300 cm) and carboxylic acid (broad O–H stretch ~2500–3000 cm, C=O ~1700 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and isotopic patterns (e.g., Br/Br splitting) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 2,4-dibromopyrimidine with glycine derivatives (e.g., tert-butyl glycinate) under basic conditions (e.g., KCO) to introduce the aminoacetic acid moiety at the 4-position, followed by deprotection .

- Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling (if applicable) with boronic acids, though steric hindrance from the bromine may require optimized ligands (e.g., XPhos) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated pyrimidine derivatives like this compound?

- Methodological Answer :

- Single-Crystal Growth : Recrystallize from polar aprotic solvents (e.g., DMSO/EtOH) to obtain high-quality crystals.

- Refinement Techniques : Use programs like SHELXTL to model hydrogen atoms (riding model) and refine thermal displacement parameters (U). Statistical outlier rejection (e.g., FCF_filter) ensures data reliability, as demonstrated for structurally similar bromophenylacetic acids .

Q. What density functional theory (DFT) approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for transition-state calculations. Basis sets like 6-311++G(d,p) model electron-withdrawing effects of bromine on pyrimidine ring activation .

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic centers (C2 vs. C4 positions) and compare with experimental substitution outcomes .

Q. How can researchers address discrepancies in H NMR data caused by tautomerism in pyrimidine derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Monitor peak splitting/shifts at temperatures from 25°C to 100°C to detect tautomeric equilibria (e.g., keto-enol forms).

- Solvent Effects : Use DMSO-d to stabilize NH protons and reduce exchange broadening. Compare with deuterated chloroform for solvent-dependent tautomer populations .

Q. What strategies optimize reaction conditions for coupling this compound with arylboronic acids?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) with ligands (e.g., SPhos) to mitigate steric hindrance from the bromine substituent.

- Base Selection : Use CsCO instead of KPO to enhance solubility in THF/HO mixtures. Monitor reaction progress via LC-MS to detect intermediates (e.g., debrominated byproducts) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. water) for this compound be resolved?

- Methodological Answer :

- pH-Dependent Studies : Measure solubility at pH 2–10 (adjusted with HCl/NaOH) to account for carboxylic acid protonation.

- Co-solvent Systems : Use DMSO-water gradients (e.g., 10–90% DMSO) to identify optimal conditions for biological assays. Validate with HPLC purity checks (C18 column, 0.1% TFA mobile phase) .

Quality Control & Validation

Q. What pharmacopeial standards apply to purity assessment of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.